1-(Thiophen-3-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile is an organic compound that features a thiophene ring attached to a cyclobutane ring, which in turn is bonded to a carbonitrile group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(Thiophen-3-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with cyclobutane intermediates in the presence of catalysts. Industrial production methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Scientific Research Applications
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile can be compared with other thiophene derivatives, such as:
1-(Thiophen-2-yl)cyclobutane-1-carbonitrile: Similar structure but with the thiophene ring attached at a different position.
2-(Thiophen-3-yl)cyclobutane-1-carbonitrile: Another isomer with a different substitution pattern on the cyclobutane ring.
Thiophene-3-carbonitrile: Lacks the cyclobutane ring but retains the thiophene and carbonitrile functionalities.
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-thiophen-3-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9NS/c10-7-9(3-1-4-9)8-2-5-11-6-8/h2,5-6H,1,3-4H2 |
InChI Key |
VAJSGOGPAQLLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CSC=C2 |
Origin of Product |
United States |
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